

# Application Notes and Protocol: Fontana-Masson Staining for Argentaffin Granules and Melanin

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## Compound of Interest

Compound Name: 2,4-Diaminophenol  
dihydrochloride

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## Introduction

The Fontana-Masson stain is a histochemical method utilized for the visualization of argentaffin cells, melanin, and other substances with reducing capabilities.[1][2] This technique is predicated on the principle of argentaffin reaction, where certain cellular components can directly reduce a silver salt solution to metallic silver, appearing as black deposits, without the need for an external reducing agent.[3][4][5] This method is widely employed in pathology, particularly in dermatopathology for identifying melanin in skin lesions and in oncology for detecting argentaffin granules in carcinoid tumors.[2][4]

The core of the Fontana-Masson method lies in the use of an ammoniacal silver nitrate solution. Melanin and other argentaffin substances reduce the silver ions in this solution to elemental silver, resulting in a distinct black staining.[2] A counterstain, typically Nuclear Fast Red, is often used to provide a contrasting red or pink background for the nuclei, facilitating better visualization of the tissue morphology.[2][4]

## Principle of the Method

The Fontana-Masson staining technique is an argentaffin reaction. This means that the tissue component to be stained has the intrinsic ability to reduce silver salts to metallic silver.[5] In this case, melanin and argentaffin granules act as the reducing agents. The ammoniacal silver

solution provides the silver ions which are then reduced and deposited at the site of the reducing substance, forming a black precipitate. This is in contrast to argyrophilic reactions, which require an external reducing agent to visualize the silver deposition.[2][5]

## Materials and Reagents

### Reagent Preparation

Reagent	Preparation	Storage
10% Silver Nitrate Solution	Dissolve 20.0 g of Silver Nitrate in 200.0 ml of distilled water. Mix well.	Store in an acid-cleaned brown bottle in the refrigerator. Stable for up to 6 months.[3]
Ammoniacal Silver Solution (Working Solution)	To 25.0 ml of 10% Silver Nitrate solution, add concentrated ammonium hydroxide drop by drop while swirling until the precipitate that forms just dissolves. Then, add 1.0 ml of 10% Silver Nitrate solution. The solution should become slightly cloudy. Allow it to stand for 4-24 hours before use. For immediate use, some protocols suggest mixing 27 ml of distilled water with one vial (e.g., 9ml) of 10% Silver Nitrate Solution, then adding ammonium hydroxide dropwise until the solution clears.[3][6] Caution: Ammoniacal silver solutions can become explosive upon drying. Prepare fresh and discard after use by inactivating with dilute hydrochloric acid or sodium chloride solution.[7]	Prepare fresh before use and discard after.[3]
0.1% Gold Chloride Solution	Mix 5.0 ml of 1% stock Gold Chloride solution with 45.0 ml of distilled water.	Refer to manufacturer's instructions.
5% Sodium Thiosulfate (Hypo) Solution	Dissolve 5.0 g of Sodium Thiosulfate in 100.0 ml of distilled water.	Store at room temperature.

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Nuclear Fast Red Solution	Commercially available solution.	Store at room temperature.
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Note: All glassware used for silver solutions must be acid-cleaned to prevent precipitation of silver.[8]

## Experimental Protocol

### Specimen Preparation

- Fixation: Tissues should be fixed in 10% neutral buffered formalin.[3][6]
- Sectioning: Cut paraffin-embedded sections at 4-5 microns.[3][6]
- Control Tissues: Use appropriate positive control tissues. For melanin, skin or hair follicles are recommended. For argentaffin granules, a section of the small intestine is suitable.[3][6][9]

### Staining Procedure

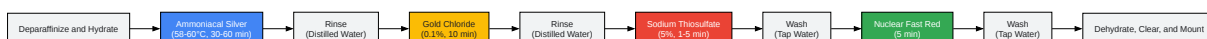
- Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.[3][6]
- Silver Impregnation: Incubate slides in the working Ammoniacal Silver Solution in a water bath at 58-60°C for 30-60 minutes, or until the sections turn a yellowish-brown color.[6] Melanin typically stains in about 30 minutes, while argentaffin granules may require up to 60 minutes.[6] Alternatively, a microwave method can be used at a low power setting (e.g., 400 watts) for 1-2 minutes.[7]
- Rinsing: Rinse the slides thoroughly in several changes of distilled water.[3][6]
- Toning: Tone the sections in 0.1% Gold Chloride solution for 10 minutes (or 30 seconds according to other protocols).[3][6] This step is optional but improves the quality of the stain by turning the black deposits a more intense black and reducing background staining.
- Rinsing: Rinse the slides again in distilled water.[3][6]

- Removal of Unreduced Silver: Place the slides in 5% Sodium Thiosulfate solution for 1-5 minutes to remove any unreduced silver salts.[3][6]
- Washing: Wash the slides in running tap water for 2 minutes, followed by a rinse in distilled water.[6][7]
- Counterstaining: Counterstain with Nuclear Fast Red solution for 5 minutes to stain the nuclei.[3][6]
- Washing: Wash the slides in running tap water.[3]
- Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a synthetic resin.[3][6]

## Expected Results

Tissue Component	Staining Color
Melanin	Black[9]
Argentaffin Granules	Black[9]
Nuclei	Red/Pink[9]
Cytoplasm	Light Pink[9]

## Workflow Diagram



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Caption: Fontana-Masson Staining Workflow.

## Troubleshooting

Issue	Possible Cause	Solution
No staining or weak staining	Improper fixation	Ensure tissue is fixed in 10% neutral buffered formalin.
Inactive silver solution	Prepare fresh ammoniacal silver solution for each use.	
Insufficient incubation time/temperature	Ensure the water bath is at the correct temperature and increase incubation time if necessary.	
Excessive background staining	Contaminated glassware	Use acid-cleaned glassware for all silver solutions.
Silver solution too concentrated	Ensure the ammoniacal silver solution is prepared correctly.	
Incomplete removal of unreduced silver	Ensure sufficient time in the sodium thiosulfate solution.	
Precipitate on sections	Silver solution not filtered	Filter the working silver solution before use.
Metal instruments used	Use plastic or paraffin-coated forceps. <a href="#">[8]</a>	

## Safety Precautions

- Handle silver nitrate and ammonium hydroxide with care, as they are corrosive and can cause burns.[\[3\]](#) Work in a well-ventilated area or a fume hood.
- Ammoniacal silver solutions can be explosive when they dry out. Always prepare them fresh and discard them properly after use by adding dilute hydrochloric acid or sodium chloride solution.[\[7\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

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## References

- 1. Fontana-Masson Stain Clinisciences [clinisciences.com]
- 2. Fontana Masson Stain [nsh.org]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. youtube.com [youtube.com]
- 5. Histological Techniques [histologicaltechniques.com]
- 6. dbiosys.com [dbiosys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. newcomersupply.com [newcomersupply.com]
- 9. Fontana Masson Stain Kit | Azer Scientific [azerscientific.com]
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